Metasequoic acid A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

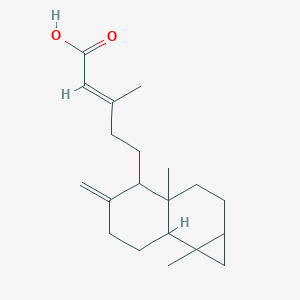

(E)-5-(3a,7b-dimethyl-5-methylidene-1,1a,2,3,4,6,7,7a-octahydrocyclopropa[a]naphthalen-4-yl)-3-methylpent-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-13(11-18(21)22)5-7-16-14(2)6-8-17-19(16,3)10-9-15-12-20(15,17)4/h11,15-17H,2,5-10,12H2,1,3-4H3,(H,21,22)/b13-11+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLDEDSUWNZZDJ-ACCUITESSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)CCC1C(=C)CCC2C1(CCC3C2(C3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O)/CCC1C(=C)CCC2C1(CCC3C2(C3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Metasequoic Acid A: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metasequoic acid A is a naturally occurring diterpenoid that has garnered interest within the scientific community for its potential biological activities. Isolated from the dawn redwood, Metasequoia glyptostroboides, a tree with a remarkable history dating back to the Mesozoic Era, this compound presents a unique chemical scaffold. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological activities of this compound, supplemented with available experimental data and protocols to support further research and development.

Chemical Structure and Properties

This compound possesses a complex polycyclic structure characteristic of diterpenoids. Its systematic IUPAC name is (1R,4aS,7S,7aR,11aS)-7-ethenyl-1,2,3,4,4a,5,6,7,7a,8,9,11a-dodecahydro-1,4a,7-trimethyl-1,10-phenanthrenedicarboxylic acid. The chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₀O₂ | [1] |

| Molecular Weight | 302.45 g/mol | [1] |

| IUPAC Name | (1R,4aS,7S,7aR,11aS)-7-ethenyl-1,2,3,4,4a,5,6,7,7a,8,9,11a-dodecahydro-1,4a,7-trimethyl-1,10-phenanthrenedicarboxylic acid | [1] |

| CAS Number | 113626-22-5 | [1] |

| SMILES | C[C@@H]1--INVALID-LINK--C)C=C)C)C">C@HC(=O)O | [1] |

| InChI Key | InChIKey=... (Not readily available in initial search) |

Experimental Data

Spectroscopic Data

Table of Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups:

| Functional Group | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | 170 - 185 |

| Vinylic Protons (-CH=CH₂) | 4.5 - 6.5 | 100 - 150 |

| Methyl Protons (-CH₃) | 0.7 - 1.5 | 10 - 30 |

| Methylene and Methine Protons (Cyclic) | 1.0 - 2.5 | 20 - 60 |

Note: These are general ranges and actual values for this compound may vary.

Biological Activity

Preliminary studies have indicated that this compound exhibits antifungal properties. However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC₅₀) values against particular fungal species, are not yet detailed in the available literature. Further investigation is required to fully characterize its antifungal spectrum and potency.

Experimental Protocols

Isolation of this compound from Metasequoia glyptostroboides

A general procedure for the isolation of diterpenoids from plant material is outlined below. The specific conditions for this compound may need optimization.

Workflow for Isolation:

Caption: General workflow for the isolation of this compound.

Detailed Steps:

-

Plant Material Preparation: The leaves or bark of Metasequoia glyptostroboides are collected and air-dried in the shade to preserve the chemical constituents.

-

Extraction: The dried plant material is ground into a fine powder and extracted exhaustively with a suitable organic solvent, such as methanol, at room temperature.

-

Fractionation: The resulting crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatographic Purification: The fraction showing the desired biological activity (e.g., antifungal) is subjected to repeated column chromatography on silica (B1680970) gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

-

Final Purification: Final purification is typically achieved using high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Signaling Pathways

Currently, there is no information available in the reviewed literature regarding the specific signaling pathways modulated by this compound. Investigating the mechanism of action, particularly concerning its antifungal activity, would be a valuable area for future research. This could involve studies on its effects on fungal cell wall synthesis, membrane integrity, or specific enzymatic pathways.

Conclusion and Future Directions

This compound is a diterpenoid with a unique chemical structure and promising antifungal activity. This technical guide has summarized the current knowledge of this compound. However, significant research gaps remain. Future research should focus on:

-

Complete Spectroscopic Characterization: Detailed 1D and 2D NMR studies to provide a complete and unambiguous assignment of all proton and carbon signals.

-

Quantitative Biological Evaluation: Determination of MIC or IC₅₀ values against a broad panel of fungal pathogens to establish its potency and spectrum of activity.

-

Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways involved in its antifungal effects.

-

Synthesis: Development of a synthetic route to enable the production of larger quantities for extensive biological testing and structure-activity relationship (SAR) studies.

Addressing these areas will be crucial for unlocking the full therapeutic potential of this compound and its derivatives.

References

Unveiling Metasequoic Acid A: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and isolation of Metasequoic acid A, a significant diterpene first identified from the "living fossil" tree, Metasequoia glyptostroboides. This document details the original experimental protocols, presents key quantitative data, and illustrates the isolation workflow for researchers interested in this unique natural product.

Discovery and Context

This compound was first reported in 1988 by Sakan et al. in the journal Chemistry Letters.[1][2] This discovery was part of a broader investigation into the chemical constituents of Metasequoia glyptostroboides, a tree with a remarkable evolutionary history.[3] The compound was identified as a new antifungal diterpene, possessing a novel molecular skeleton that includes a cyclopropane (B1198618) ring bridging C-3 and C-4 of a labdane (B1241275) framework.[1][2] Its unique structure and biological activity have made it a subject of interest in natural product chemistry and drug discovery.

Experimental Protocols for Isolation

The isolation of this compound, as described by Sakan et al., involves a multi-step extraction and chromatographic purification process.

Plant Material and Extraction

-

Source Material: Twigs of Metasequoia glyptostroboides Hu et Cheng.

-

Extraction Solvent: Hexane (B92381).

-

Procedure: The plant material was extracted with hexane. The resulting crude extract was then subjected to further fractionation.

Fractionation

-

Procedure: The initial hexane extract was fractionated to yield an acidic chloroform-soluble oil. This step is crucial for concentrating the acidic components of the extract, including this compound.

Chromatographic Purification

The acidic oil was then purified using a combination of layer chromatography and preparative high-performance liquid chromatography (HPLC).

-

Step 1: Layer Chromatography

-

Stationary Phase: Silica gel (SiO2).

-

Mobile Phase: A mixture of ether and benzene.

-

Outcome: This step provides a preliminary separation of the components within the acidic oil.

-

-

Step 2: Preparative High-Performance Liquid Chromatography (HPLC)

-

Stationary Phase: C18-reverse phase column.

-

Mobile Phase: A gradient of acetic acid (AcOH), water (H2O), methanol (B129727) (MeOH), and acetonitrile (B52724) (MeCN).

-

Outcome: This final purification step yields pure this compound.

-

The following diagram illustrates the experimental workflow for the isolation of this compound:

Caption: A flowchart detailing the extraction and purification steps for isolating this compound.

Quantitative Data and Spectroscopic Characterization

The structure of this compound was elucidated using various spectroscopic methods. The key quantitative and spectroscopic data are summarized in the table below.

| Property | Value |

| Molecular Formula | C20H30O2 |

| Melting Point | 112-113 °C |

| Specific Rotation | [α]D +36.3° |

| Infrared (IR) νmax | 890, 1645, 1690, 2800 cm⁻¹ |

| ¹H NMR (360 MHz, CDCl3) δ | 0.19, 0.45, 0.51, 0.65, 1.02, 2.16, 4.53, 4.88, 5.68 |

| ¹³C NMR (25 MHz, CDCl3) δ | 18.9, 107.3, 114.9, 148.4, 161.0, 167.3 |

Table 1: Physicochemical and Spectroscopic Data of this compound.

Logical Relationship of Structural Features

The spectroscopic data provides evidence for the key functional groups and structural features of this compound. The logical connections between the data and the inferred structural components are illustrated in the following diagram.

Caption: Relationship between spectroscopic data and the deduced structural features of this compound.

Conclusion

The discovery and isolation of this compound from Metasequoia glyptostroboides represent a notable contribution to the field of natural product chemistry. The detailed experimental protocol and comprehensive spectroscopic analysis provided by the original researchers have laid the groundwork for further investigation into the biological activities and potential therapeutic applications of this unique diterpene. This guide serves as a foundational resource for scientists and researchers seeking to build upon this knowledge.

References

Metasequoic Acid A from Metasequoia glyptostroboides: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metasequoia glyptostroboides, a deciduous conifer once thought to be extinct and often referred to as the "dawn redwood," has emerged as a source of a diverse array of bioactive secondary metabolites. Among these are the unique diterpenoids, Metasequoic acids A, B, and C. This technical guide focuses on Metasequoic acid A, providing a comprehensive overview of its source, isolation, and the broader context of the biological activities and signaling pathways associated with compounds isolated from Metasequoia glyptostroboides. While the initial isolation and structural elucidation of this compound were reported in 1988, subsequent detailed studies on its specific biological activities and mechanisms of action are not extensively available in the public domain. This guide, therefore, synthesizes the available information on related compounds and extracts from its source to provide a valuable resource for future research and drug development endeavors.

Source and Chemical Profile of Metasequoia glyptostroboides

Metasequoia glyptostroboides is a rich reservoir of phytochemicals, including terpenoids, flavonoids, and lignans. The chemical diversity of this plant has prompted investigations into its therapeutic potential.

Key Bioactive Compounds from Metasequoia glyptostroboides

Beyond this compound, a variety of other compounds with demonstrated biological activities have been isolated from this plant. These include:

-

Diterpenoids: Taxoquinone, Sugiol, Suginal, Sandaracopimarinol, Sandaracopimaradien-19-ol

-

Flavonoids: Quercetin, Kaempferol, Myricetin, Rutin, Quercitrin

-

Other Phenolic Compounds: Gallic acid, Caffeic acid, Epigallocatechin, Epicatechin gallate

Isolation and Characterization of Compounds from Metasequoia glyptostroboides

General Experimental Workflow for Isolation

The isolation of diterpenoids from M. glyptostroboides typically involves a multi-step process of extraction and chromatography.

Caption: General workflow for the isolation of diterpenoids from Metasequoia glyptostroboides.

Experimental Protocols

Protocol 3.2.1: Extraction and Partitioning

-

Plant Material Preparation: Air-dry the plant material (e.g., leaves, cones) and grind it into a fine powder.

-

Extraction: Macerate the powdered plant material with methanol or ethanol (B145695) at room temperature for 24-48 hours, with repeated extractions to ensure maximum yield.

-

Concentration: Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and n-butanol.

Protocol 3.2.2: Chromatographic Separation

-

Silica Gel Column Chromatography: Subject the most active fraction (determined by bioassays) to column chromatography on a silica gel column. Elute with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components based on polarity.

-

Sephadex Column Chromatography: Further purify the fractions obtained from silica gel chromatography using a Sephadex LH-20 column with methanol as the eluent to separate compounds based on size.

-

Preparative High-Performance Liquid Chromatography (HPLC): Perform final purification of the isolated compounds using preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., methanol-water or acetonitrile-water gradient).

Protocol 3.2.3: Structure Elucidation

The structures of isolated compounds are typically determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

Biological Activities of Metasequoia glyptostroboides Constituents

While specific quantitative data for this compound is lacking in the available literature, various extracts and other isolated compounds from M. glyptostroboides have demonstrated significant biological activities.

Anticancer Activity

Extracts from the floral cones of M. glyptostroboides have shown cytotoxic effects against cervical cancer cells (HeLa) while exhibiting lower toxicity towards normal cells (COS-7). The dichloromethane and chloroform (B151607) extracts, in particular, were found to induce apoptosis.

Table 1: Cytotoxicity of Metasequoia glyptostroboides Floral Cone Extracts against HeLa Cells

| Extract | Concentration (µg/mL) | Cell Viability (%) |

| Dichloromethane | 50 | ~20 |

| Chloroform | 50 | ~25 |

| Ethyl Acetate | 50 | ~80 |

| n-Hexane | 50 | ~90 |

| Water | 50 | ~95 |

| Control | - | 100 |

Data extrapolated from graphical representations in the cited literature.

Anti-Amyloidogenic Activity

Several diterpenoids isolated from the fruits of M. glyptostroboides have been shown to inhibit the aggregation of β-amyloid (Aβ), a key pathological hallmark of Alzheimer's disease.

Table 2: Inhibition of β-Amyloid Aggregation by Diterpenoids from M. glyptostroboides

| Compound | Concentration (µg/mL) | Aβ Aggregation Inhibition (%) |

| Taxoquinone | 100 | ~52 |

| Sugiol | 100 | ~33 |

| Suginal | 100 | ~45 |

| Sandaracopimarinol | 100 | ~73 |

| Sandaracopimaradien-19-ol | 100 | ~75 |

Data extrapolated from graphical representations in the cited literature.

Antioxidant Activity

Extracts from the leaves of M. glyptostroboides have demonstrated potent antioxidant effects.

Table 3: Antioxidant Activity of Metasequoia glyptostroboides Leaf Extract

| Assay | IC50 (µg/mL) |

| DPPH radical scavenging | Not explicitly stated, but showed dose-dependent activity |

| Reducing power | Not explicitly stated, but showed dose-dependent activity |

Signaling Pathways Modulated by Metasequoia glyptostroboides Constituents

Studies on the extracts of M. glyptostroboides suggest that their biological effects are mediated through the modulation of specific signaling pathways.

Intrinsic Apoptosis Pathway in Cancer

The anticancer activity of M. glyptostroboides extracts in HeLa cells is linked to the induction of the intrinsic apoptosis pathway.

Caption: Proposed intrinsic apoptosis pathway induced by M. glyptostroboides extract in cancer cells.

Conclusion and Future Directions

This compound, a unique diterpenoid from the "living fossil" Metasequoia glyptostroboides, represents an intriguing molecule for natural product-based drug discovery. While its structure has been known for over three decades, a significant gap exists in the literature regarding its specific biological activities and mechanisms of action. The potent anticancer and anti-amyloidogenic properties of other constituents isolated from the same plant suggest that this compound may also possess valuable therapeutic potential.

Future research should prioritize the following:

-

Re-isolation and Characterization: Isolation of this compound in sufficient quantities for comprehensive biological screening.

-

Biological Activity Screening: Evaluation of the cytotoxic, anti-inflammatory, antioxidant, and other relevant biological activities of pure this compound.

-

Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound to understand its molecular targets.

This technical guide provides a foundational resource for researchers to build upon, highlighting the potential of Metasequoia glyptostroboides as a source of novel drug candidates and underscoring the need for further investigation into the pharmacological profile of this compound.

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Metasequoic Acid A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metasequoic acid A, a structurally unique labdane-type diterpenoid isolated from the "living fossil" Metasequoia glyptostroboides, presents a fascinating case study in terpenoid biosynthesis. Its distinctive molecular architecture, characterized by a cyclopropane (B1198618) ring fused to the labdane (B1241275) skeleton, suggests a complex and likely novel enzymatic cascade. While the complete biosynthetic pathway has yet to be experimentally elucidated, this guide synthesizes the current understanding of diterpenoid biosynthesis to propose a putative pathway for this compound. This document provides a foundational framework for researchers aiming to unravel the enzymatic machinery responsible for its formation, offering potential avenues for synthetic biology approaches and the development of novel therapeutic agents. We present generalized experimental protocols for the characterization of the proposed enzyme classes and collate relevant quantitative data from related systems to provide a comprehensive resource for the scientific community.

Introduction: The Enigmatic Architecture of this compound

Metasequoia glyptostroboides, a deciduous conifer once thought to be extinct, is a rich source of diverse secondary metabolites, including a plethora of terpenoids. Among these, this compound stands out due to its unique chemical structure. It is a labdane-type diterpenoid, a class of molecules known for their wide range of biological activities. The defining feature of this compound is a cyclopropane ring bridging C-3 and C-4 of the labdane framework, a modification that is rare in nature and hints at a specialized enzymatic machinery. Understanding the biosynthesis of this compound is crucial not only for fundamental scientific knowledge but also for harnessing its potential in drug discovery and development.

The General Diterpenoid Biosynthetic Route: A Prelude to Specificity

The biosynthesis of all diterpenoids, including this compound, begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are synthesized through the methylerythritol phosphate (B84403) (MEP) pathway in plastids. A series of condensation reactions catalyzed by prenyltransferases leads to the formation of the C20 precursor, geranylgeranyl pyrophosphate (GGPP).

A Putative Biosynthetic Pathway for this compound

Based on the labdane structure of this compound, a multi-step enzymatic cascade can be hypothesized, commencing from GGPP. This proposed pathway involves the action of at least two types of key enzymes: diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs).

Step 1: Cyclization of GGPP to a Labdane Precursor

The linear GGPP molecule is first cyclized to form a bicyclic intermediate. In the biosynthesis of labdane-related diterpenoids, this is typically catalyzed by a class II diTPS, a copalyl diphosphate (B83284) synthase (CPS), which generates labdadienyl/copalyl diphosphate (CPP).

Step 2: Formation of the Labdane Skeleton

A class I diTPS then acts on the CPP intermediate to form the foundational labdane skeleton. This step may involve dephosphorylation and further rearrangements to yield a stable diterpene hydrocarbon or alcohol.

Step 3: Oxidative Modifications and Formation of the Cyclopropane Ring

The core labdane skeleton undergoes a series of oxidative modifications, likely catalyzed by multiple CYPs. These oxidations are responsible for the introduction of hydroxyl and carboxyl groups. The most speculative and intriguing step is the formation of the cyclopropane ring. This could potentially be catalyzed by a specialized CYP or a novel type of synthase that facilitates an intramolecular cyclization.

Quantitative Data on Diterpenoid Production in Conifers

While specific quantitative data for this compound is not available, analysis of other diterpenoids in conifers provides a benchmark for expected yields and concentrations in plant tissues.

| Diterpenoid Class | Compound Example | Plant Species | Tissue | Concentration/Yield | Reference |

| Abietane | Abietic acid | Pinus sylvestris | Resin | 25-35% of total resin acids | [General Conifer Resin Literature] |

| Pimarane | Pimaric acid | Pinus taeda | Oleoresin | 5-10% of total resin acids | [General Conifer Resin Literature] |

| Labdane | Isocupressic acid | Cupressus sempervirens | Leaves | 0.1-0.5 mg/g dry weight | [Phytochemical studies on Cupressaceae] |

| Abietane | Taxodone | Metasequoia glyptostroboides | Cones | Not specified | [1] |

| Abietane | Sugiol | Metasequoia glyptostroboides | Fruits | Not specified | [2] |

Experimental Protocols for Pathway Elucidation

The following protocols are generalized methodologies for the key experiments required to identify and characterize the enzymes involved in the biosynthesis of this compound.

Terpene Synthase Activity Assay

Objective: To determine the function of candidate diTPS enzymes in converting GGPP to a cyclized diterpene product.

Methodology:

-

Enzyme Expression: Heterologously express candidate diTPS genes (identified through transcriptomics of M. glyptostroboides) in E. coli or yeast. Purify the recombinant proteins.

-

Assay Mixture: Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.2, 10% glycerol, 5 mM DTT) containing a divalent metal cofactor (typically 10 mM MgCl₂).

-

Reaction Initiation: Add the purified diTPS enzyme and the substrate, GGPP (typically 10-50 µM), to the assay mixture.

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Product Extraction: Stop the reaction and extract the diterpene products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized diterpene skeleton.

Cytochrome P450 Enzyme Assay

Objective: To characterize the function of candidate CYP enzymes in oxidizing the labdane skeleton.

Methodology:

-

Microsomal Preparation or Recombinant Expression: Prepare microsomes from M. glyptostroboides tissues expressing the candidate CYPs, or co-express the CYP and a cytochrome P450 reductase (CPR) in a heterologous system (e.g., yeast or insect cells).

-

Assay Mixture: Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4) containing the microsomal preparation or recombinant enzymes.

-

Reaction Initiation: Add the diterpene substrate (the product from the diTPS assay) and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) with shaking.

-

Product Extraction: Quench the reaction (e.g., with a strong acid) and extract the products with an appropriate organic solvent.

-

Analysis: Analyze the products by Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS (after derivatization if necessary) to identify the oxidized products.

Future Outlook and Implications

The elucidation of the complete biosynthetic pathway of this compound holds significant promise. Identifying the novel enzymes, particularly the one responsible for the cyclopropane ring formation, would expand our understanding of the catalytic versatility of enzymes in natural product biosynthesis. From a drug development perspective, reconstituting the pathway in a microbial host could enable a sustainable and scalable production of this compound and its derivatives for pharmacological screening. The unique structural features of this molecule make it an attractive scaffold for the development of new therapeutic agents. This guide provides a roadmap for future research endeavors aimed at unlocking the secrets of this remarkable "living fossil" and its unique chemistry.

References

Metasequoic Acid A in Metasequoia glyptostroboides: A Technical Guide to its Natural Abundance and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metasequoic acid A, a unique abietane-type diterpenoid, is a secondary metabolite exclusive to the "living fossil" tree, Metasequoia glyptostroboides (Dawn Redwood).[1] This technical guide provides a comprehensive overview of the current knowledge regarding the natural abundance of this compound, detailed hypothetical protocols for its extraction and quantification, and an exploration of its potential biological significance. Due to the limited specific quantitative data for this compound in published literature, this guide synthesizes information from related compounds and analytical methodologies to provide a robust framework for researchers.

Natural Abundance of this compound

Table 1: Hypothetical Natural Abundance of this compound in Metasequoia glyptostroboides

| Plant Part | Hypothetical Concentration Range (mg/g of dry weight) | Notes |

| Leaves | 0.1 - 2.0 | Diterpenoid concentrations in leaves of conifers can be variable, influenced by factors such as age and environmental conditions. |

| Bark | 0.5 - 5.0 | Bark is often a rich source of resin acids and other diterpenoids in conifers. A phytochemical study on the stem bark of Metasequoia glyptostroboides led to the isolation of sixty-one diterpenoids and sesquiterpenoids.[2] |

| Cones | 0.2 - 3.0 | Floral cones of Metasequoia glyptostroboides have been shown to contain various organic extracts with biological activity.[3] |

| Wood | 0.05 - 1.0 | The heartwood of conifers can contain diterpenoids, though concentrations may be lower than in bark or leaves. |

Note: The values presented in this table are hypothetical and intended to provide a plausible starting point for researchers. Actual concentrations will require empirical validation.

Experimental Protocols

The following sections detail proposed methodologies for the extraction, isolation, and quantification of this compound from Metasequoia glyptostroboides plant material. These protocols are adapted from established methods for the analysis of diterpene acids in plant matrices.[4]

Extraction of this compound

This protocol describes a general method for the solvent extraction of diterpenoids from plant material.

Objective: To extract this compound and other diterpenoids from dried plant tissue.

Materials:

-

Dried and powdered Metasequoia glyptostroboides plant material (leaves, bark, etc.)

-

Methanol (B129727) (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Rotary evaporator

-

Ultrasonic bath

-

Centrifuge

-

Filter paper (Whatman No. 1 or equivalent)

Procedure:

-

Weigh 10 g of dried, powdered plant material into a flask.

-

Add 100 mL of a 1:1 (v/v) mixture of methanol and dichloromethane.

-

Sonicate the mixture for 30 minutes at room temperature.

-

Macerate the mixture for 24 hours at room temperature with occasional shaking.

-

Filter the extract through filter paper.

-

Collect the filtrate and repeat the extraction process on the plant residue two more times.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

The resulting crude extract can be stored at -20°C for further purification and analysis.

Quantification of this compound by HPLC-MS

This protocol outlines a method for the quantitative analysis of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Objective: To separate and quantify this compound in a crude plant extract.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a binary pump, autosampler, and column oven.

-

Mass Spectrometer: A mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

-

0-5 min: 30% B

-

5-25 min: 30-90% B

-

25-30 min: 90% B

-

30-31 min: 90-30% B

-

31-35 min: 30% B

-

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 35°C.

-

Injection Volume: 10 µL.

-

MS Conditions (Negative Ion Mode):

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 40 V

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Cone Gas Flow: 50 L/h

-

Desolvation Gas Flow: 800 L/h

-

Scan Range: m/z 100-1000

-

Procedure:

-

Prepare a standard stock solution of purified this compound of known concentration.

-

Create a series of calibration standards by diluting the stock solution.

-

Dissolve the crude extract in the initial mobile phase composition and filter through a 0.22 µm syringe filter.

-

Inject the standards and samples onto the HPLC-MS system.

-

Identify the peak corresponding to this compound based on its retention time and mass-to-charge ratio.

-

Construct a calibration curve by plotting the peak area of the standards against their concentration.

-

Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Biological Context and Potential Signaling Pathways

Direct studies on the biological activity and signaling pathways of pure this compound are limited. However, research on extracts from Metasequoia glyptostroboides provides clues to its potential functions.

Extracts from the floral cones of Metasequoia glyptostroboides have demonstrated anticancer effects against cervical cancer cells, suggesting an induction of the intrinsic apoptosis pathway. Furthermore, extracts from the leaves have shown neuroprotective and antioxidant activities. The bark of the tree also exhibits significant antioxidant capacity.

Diterpenoids as a class of compounds are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Given that this compound is an abietane (B96969) diterpenoid, it is plausible that it contributes to the observed bioactivities of Metasequoia glyptostroboides extracts. The cytotoxic effects of some diterpenoids are mediated through the induction of apoptosis, which involves complex signaling cascades.

Below are diagrams illustrating a generalized experimental workflow for the analysis of this compound and a hypothetical signaling pathway that could be influenced by diterpenoids.

Conclusion

This compound represents a unique phytochemical marker for Metasequoia glyptostroboides. While specific quantitative and bioactivity data remain to be fully elucidated, this guide provides a foundational framework for researchers to pursue further investigation. The proposed experimental protocols offer a starting point for the accurate quantification of this compound, which is essential for understanding its distribution within the plant and for conducting robust bioactivity studies. Future research should focus on validating these methods and exploring the pharmacological potential of this compound, particularly in the context of the observed anticancer and neuroprotective properties of Metasequoia glyptostroboides extracts.

References

- 1. Growing with dinosaurs: natural products from the Cretaceous relict Metasequoia glyptostroboides Hu & Cheng—a molecular reservoir from the ancient world with potential in modern medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diterpenoids and sesquiterpenoids from the stem bark of Metasequoia glyptostroboides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metasequoia glyptostroboides potentiates anticancer effect against cervical cancer via intrinsic apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A HPLC-MS method for profiling triterpenoid acids and triterpenoid esters in Osmanthus fragrans fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

Metasequoic Acid A: A Review of Potential Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Metasequoic acid A, a diterpenoid natural product isolated from the dawn redwood, Metasequoia glyptostroboides, represents a unique chemical scaffold with potential for biological activity. As a constituent of a "living fossil" plant species, this molecule has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the biological activities associated with this compound and the broader extracts of M. glyptostroboides. Due to the scarcity of research focused solely on the isolated compound, this document also presents generalized experimental protocols and hypothetical signaling pathways to guide future research endeavors.

Introduction

Metasequoia glyptostroboides, a deciduous conifer once thought to be extinct, has been the subject of phytochemical investigations due to its remarkable resilience and long evolutionary history.[1] These studies have led to the isolation of numerous compounds, including flavonoids, terpenoids, and other phenolics.[2][3] Among these are the unique diterpenoids, this compound and B.[1] While comprehensive biological evaluations of the purified this compound are not extensively reported in the scientific literature, the extracts from its source plant have demonstrated a range of promising biological effects, including anticancer, antioxidant, and neuroprotective activities.[4] This guide aims to synthesize the available information and provide a framework for the systematic evaluation of this compound's therapeutic potential.

Potential Biological Activities of Metasequoia glyptostroboides Extracts

Extracts from the leaves and floral cones of M. glyptostroboides have been investigated for several biological activities. These studies provide the primary context for the potential activities of its isolated constituents like this compound.

Anticancer Activity

Organic extracts from the floral cones of M. glyptostroboides have demonstrated cytotoxic effects against cervical cancer cells (HeLa). Studies have shown that certain extracts can induce apoptosis, a form of programmed cell death, which is a key mechanism for many anticancer drugs. The dichloromethane (B109758) extract, in particular, was noted to increase the population of cells in the sub-G1 phase of the cell cycle, an indicator of apoptosis. While the specific compounds responsible for this activity were not fully elucidated, the presence of various terpenoids suggests a potential role for molecules like this compound.

Neuroprotective and Antioxidant Effects

Leaf extracts of M. glyptostroboides have been shown to possess neuroprotective and antioxidant properties. These extracts were effective in inhibiting hydrogen peroxide-induced lipid peroxidation in neuronal PC12 cells by reducing the accumulation of intracellular reactive oxygen species (ROS). The antioxidant activity of these extracts was found to be comparable, and in some cases more favorable, than that of ascorbic acid. The presence of various phenolic compounds and flavonoids in the extracts is believed to contribute to these effects.

Quantitative Data Summary

Due to the limited research specifically on this compound, quantitative data for its biological activities are not available in the reviewed literature. The table below summarizes the findings for extracts of M. glyptostroboides.

| Biological Activity | Cell Line/Model | Extract Type | Key Findings | Reference |

| Anticancer | HeLa (cervical cancer) | Dichloromethane & Chloroform | Increased sub-G1 cell population (apoptosis) by approx. 4-fold compared to control. | |

| Neuroprotection | PC12 (neuronal cells) | Leaf Extract | Inhibition of hydrogen peroxide-induced lipid peroxidation and reduction of intracellular ROS. |

Detailed Experimental Protocols

The following are generalized protocols for key experiments that would be essential for evaluating the biological activities of this compound. These are based on standard methodologies and the procedures described in studies on M. glyptostroboides extracts.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from a dose-response curve.

Anti-inflammatory Activity Assay (Nitric Oxide Production)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Principle: The Griess reagent reacts with nitrite (B80452) (a stable product of NO) in the cell culture supernatant to form a colored azo compound, which can be quantified spectrophotometrically.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include control groups (untreated cells, cells treated with LPS alone, and cells treated with a known inhibitor of NO production).

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark. Then, add 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of inhibition of NO production by this compound.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical signaling pathway that could be modulated by this compound and a general workflow for screening its biological activities.

Caption: Hypothetical Anti-inflammatory Signaling Pathway.

Caption: Experimental Workflow for Biological Activity Screening.

Conclusion and Future Directions

This compound remains a largely unexplored natural product with significant potential, inferred from the biological activities of its source organism, Metasequoia glyptostroboides. The demonstrated anticancer, neuroprotective, and antioxidant effects of M. glyptostroboides extracts provide a strong rationale for the detailed investigation of their individual components, including this compound.

Future research should focus on the following areas:

-

Isolation and Purification: Development of efficient methods for the isolation of this compound in sufficient quantities for comprehensive biological testing.

-

In Vitro Screening: Systematic evaluation of the cytotoxicity, anti-inflammatory, anticancer, and neuroprotective activities of the purified compound using a range of cell-based assays.

-

Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways modulated by this compound to understand its mode of action.

-

In Vivo Studies: If promising in vitro activity is observed, evaluation of the efficacy and safety of this compound in relevant animal models of disease.

The exploration of this unique natural product could lead to the discovery of novel therapeutic agents for a variety of human diseases. This guide serves as a foundational resource to stimulate and direct these future research efforts.

References

- 1. Growing with dinosaurs: natural products from the Cretaceous relict Metasequoia glyptostroboides Hu & Cheng—a molecular reservoir from the ancient world with potential in modern medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of Novel Peptide-Like Analogues as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Metasequoic Acid A and Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metasequoic acid A is a diterpenoid natural product isolated from the dawn redwood tree, Metasequoia glyptostroboides. This "living fossil" has garnered significant interest in the scientific community for its rich phytochemical profile and potential therapeutic applications. Extracts from M. glyptostroboides have demonstrated a wide range of biological activities, including anti-bacterial, anti-fungal, antioxidant, anti-inflammatory, and cytotoxic effects. This technical guide provides a comprehensive overview of the current knowledge on this compound and its derivatives, with a focus on their biological activities, mechanisms of action, and relevant experimental protocols to facilitate further research and drug development.

Quantitative Biological Activity Data

While research on the specific biological activities of this compound and its derivatives is ongoing, studies on extracts and other diterpenoids from Metasequoia glyptostroboides provide valuable insights into their potential. The following tables summarize the available quantitative data.

Table 1: Cytotoxic Activity of Metasequoia glyptostroboides Extracts and Isolated Diterpenoids

| Compound/Extract | Cell Line | Assay | IC50 Value | Citation |

| Dichloromethane (B109758) Extract | HeLa | CCK-8 | 13.71 µg/mL | [1] |

| Chloroform (B151607) Extract | HeLa | CCK-8 | 18.85 µg/mL | [1] |

| n-Hexane Extract | HeLa | CCK-8 | 31.89 µg/mL | [1] |

| Metaglyptin A | MDA-MB-231 | MTT | 20.02 µM | [2][3] |

| Metasequoic Acid C | HL-60, SMMC-7721, A-549, MCF-7, SW480 | MTT | Inactive | [3] |

Table 2: Anti-inflammatory Activity of Diterpenoids from Related Species

No quantitative anti-inflammatory data for this compound or its derivatives is currently available in the reviewed literature. Further research in this area is warranted.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and its derivatives.

Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies on diterpenoids isolated from Metasequoia glyptostroboides[3].

a. Cell Culture and Treatment:

-

Human cancer cell lines (e.g., HeLa, MDA-MB-231, A549, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.

-

The following day, the medium is replaced with fresh medium containing various concentrations of the test compound (this compound or its derivatives). A vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin) are also included.

b. MTT Assay Procedure:

-

After a 48-72 hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

The medium containing MTT is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured at a wavelength of 490 nm using a microplate reader.

c. Data Analysis:

-

The cell viability is calculated as a percentage of the vehicle-treated control.

-

The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Apoptosis Analysis by Flow Cytometry

This protocol is based on the investigation of apoptosis induced by M. glyptostroboides extracts[1].

a. Cell Treatment and Harvesting:

-

Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for 24-48 hours.

-

Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

b. Staining and Flow Cytometry:

-

The cell pellet is resuspended in 1X binding buffer.

-

Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is designed to investigate the molecular mechanism of apoptosis[1].

a. Protein Extraction and Quantification:

-

Treated and untreated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

The protein concentration of the lysates is determined using a BCA protein assay kit.

b. SDS-PAGE and Immunoblotting:

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk in TBST and then incubated overnight at 4°C with primary antibodies against key apoptosis-related proteins (e.g., Caspase-8, Caspase-3, BID, Bcl-2, Bax, and β-actin as a loading control).

-

After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibody.

c. Detection and Analysis:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using densitometry software and normalized to the loading control.

Signaling Pathways and Mechanisms of Action

Cytotoxicity and Apoptosis Induction

Studies on extracts from Metasequoia glyptostroboides have shed light on the potential mechanism of action for its cytotoxic constituents. The dichloromethane and chloroform extracts have been shown to induce apoptosis in HeLa cervical cancer cells[1]. The signaling cascade initiated by these extracts appears to follow the extrinsic apoptosis pathway .

This pathway is initiated by the activation of death receptors on the cell surface, leading to the recruitment of adaptor proteins and the subsequent activation of caspase-8 . Activated caspase-8 can then directly cleave and activate the executioner caspase-3 . Furthermore, activated caspase-8 can cleave BID (BH3 interacting-domain death agonist) into its truncated form, tBID. tBID then translocates to the mitochondria to induce the release of cytochrome c, thereby amplifying the apoptotic signal through the intrinsic pathway, which ultimately also leads to the activation of caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Caption: Extrinsic apoptosis pathway induced by M. glyptostroboides extracts.

Anti-inflammatory Activity

While the anti-inflammatory properties of Metasequoia glyptostroboides extracts are recognized, the specific molecular targets and signaling pathways modulated by this compound and its derivatives remain to be elucidated. A key pathway often implicated in inflammation is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .

In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, which then phosphorylates IκB proteins. This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like COX-2 and iNOS. Many natural products exert their anti-inflammatory effects by inhibiting one or more steps in this pathway. Future research should investigate the potential of this compound and its derivatives to modulate the NF-κB pathway.

Caption: Hypothesized modulation of the NF-κB signaling pathway by this compound.

Synthesis of Derivatives

To date, specific laboratory protocols for the synthesis of this compound derivatives have not been extensively reported in the available literature. The generation of novel derivatives would likely involve semi-synthetic modifications of the natural product scaffold. Key functional groups that could be targeted for modification include the carboxylic acid and any hydroxyl groups present on the diterpenoid backbone. Standard organic chemistry transformations such as esterification, amidation, etherification, and oxidation/reduction could be employed to create a library of analogues for structure-activity relationship (SAR) studies.

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Conclusion and Future Directions

This compound and other diterpenoids from Metasequoia glyptostroboides represent a promising source of new therapeutic agents. The cytotoxic and potential anti-inflammatory activities of compounds from this unique plant warrant further investigation. Future research should focus on:

-

Isolation and characterization of additional derivatives of this compound.

-

Total synthesis of this compound and its derivatives to enable the generation of larger quantities for extensive biological testing.

-

Comprehensive biological evaluation of purified this compound and its derivatives to determine their specific IC50 values against a wider range of cancer cell lines and in various anti-inflammatory models.

-

Elucidation of the precise molecular mechanisms of action, including the identification of specific protein targets and the detailed mapping of modulated signaling pathways.

-

In vivo studies to assess the efficacy and safety of the most promising compounds in animal models of cancer and inflammatory diseases.

By addressing these key areas, the full therapeutic potential of this compound and its derivatives can be unlocked, paving the way for the development of novel drugs for the treatment of human diseases.

References

Spectroscopic Profile of Metasequoic Acid A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Metasequoic acid A, a novel diterpene isolated from Metasequoia glyptostroboides. The information presented herein is intended to serve as a core resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra of this compound were recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to an internal standard.

Table 1: ¹H NMR Data for this compound (360 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity |

| 1 | 0.65 | m |

| 2 | 1.45 | m |

| 3 | 0.19 | dd (J=8, 4 Hz) |

| 5 | 0.45 | dd (J=12, 8 Hz) |

| 6 | 1.35 | m |

| 7 | 1.55 | m |

| 9 | 1.20 | m |

| 11 | 1.95 | m |

| 12 | 2.15 | m |

| 14 | 5.68 | br s |

| 15 | 2.16 | d (J=1 Hz) |

| 17a | 4.88 | s |

| 17b | 4.53 | s |

| 18 | 1.02 | s |

| 19 | 0.95 | d (J=4 Hz) |

| 20 | 0.51 | s |

Table 2: ¹³C NMR Data for this compound (25 MHz, CDCl₃)

| Position | δ (ppm) | Carbon Type (DEPT) |

| 1 | 38.0 | CH₂ |

| 2 | 18.2 | CH₂ |

| 3 | 22.0 | CH |

| 4 | 19.8 | C |

| 5 | 39.8 | CH |

| 6 | 18.5 | CH₂ |

| 7 | 34.5 | CH₂ |

| 8 | 148.4 | C |

| 9 | 50.5 | CH |

| 10 | 18.9 | C |

| 11 | 35.8 | CH₂ |

| 12 | 30.5 | CH₂ |

| 13 | 161.0 | C |

| 14 | 114.9 | CH |

| 15 | 18.9 | CH₃ |

| 16 | 172.2 | C |

| 17 | 107.3 | CH₂ |

| 18 | 29.5 | CH₃ |

| 19 | 15.5 | CH |

| 20 | 13.0 | CH₃ |

Mass Spectrometry Data

High-resolution mass spectrometry was used to determine the molecular formula of this compound.

Table 3: Mass Spectrometry Data for this compound

| Technique | Result |

| High-Resolution Mass Spectrometry (HR-MS) | C₂₀H₃₀O₂ |

Experimental Protocols

The following protocols are based on the methodologies described in the original structure elucidation of this compound.

Isolation of this compound

This compound was isolated from the twigs of Metasequoia glyptostroboides. The twigs were extracted with hexane, and the resulting extract was fractionated to yield an acidic chloroform-soluble oil. This oil was further purified by layer chromatography on silica (B1680970) gel using an ether/benzene solvent system, followed by preparative high-performance liquid chromatography (HPLC) on a C18-reverse phase column with an AcOH/H₂O/MeOH/MeCN solvent system.

NMR Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 360 MHz and 25 MHz spectrometer, respectively. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃). Chemical shifts were reported in ppm relative to tetramethylsilane (B1202638) (TMS) as an internal standard. Multiplicities of carbon signals were determined using the Distortionless Enhancement by Polarization Transfer (DEPT) method.

Mass Spectrometry

The molecular formula of this compound was determined using high-resolution mass spectrometry.

Logical Relationships and Workflows

The following diagrams illustrate the workflow for the isolation and characterization of this compound.

Antifungal Properties of Metasequoic Acid A: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metasequoic acid A is a diterpenoid natural product isolated from the dawn redwood, Metasequoia glyptostroboides. This ancient tree species is known to produce a variety of bioactive compounds, and extracts from its leaves and cones have demonstrated antifungal activity against a range of pathogenic fungi. While the broader antifungal potential of M. glyptostroboides extracts is recognized, specific data detailing the antifungal properties of this compound remains limited in publicly available scientific literature. This guide summarizes the current state of knowledge and highlights the absence of specific data on its antifungal activity, mechanism of action, and associated signaling pathways.

Quantitative Antifungal Data

Extensive searches of scientific databases did not yield specific quantitative data on the antifungal activity of this compound, such as Minimum Inhibitory Concentration (MIC) values.

However, studies on other compounds and extracts from Metasequoia glyptostroboides provide context for the potential antifungal activity within this species. For instance, the diterpenoid taxodone (B230931) , also isolated from M. glyptostroboides, has demonstrated antimycotic potential against clinical isolates of Candida species.[1] MIC and Minimum Fungicidal Concentration (MFC) values for taxodone have been reported in the range of 250 to 1000 μg/mL and 500 to 2000 μg/mL, respectively, against various Candida isolates.[1]

Furthermore, essential oils and crude extracts from M. glyptostroboides have shown notable antifungal effects against several plant pathogenic fungi, with MIC values ranging from 62.5 to 1000 μg/mL for the essential oil and 500 to 4000 μg/mL for extracts.[2][3] These findings suggest that diterpenoids as a class of compounds from this plant are promising candidates for antifungal research.

Table 1: Antifungal Activity of Compounds and Extracts from Metasequoia glyptostroboides (Data for this compound is not available)

| Compound/Extract | Fungal Species | MIC (μg/mL) | MFC (μg/mL) | Reference |

| Taxodone | Candida species (clinical isolates) | 250 - 1000 | 500 - 2000 | [1] |

| Leaf Essential Oil | Fusarium oxysporum, Fusarium solani, Phytophthora capsici, Colletotrichum capsici, Sclerotinia sclerotiorum, Botrytis cinerea, Rhizoctonia solani | 62.5 - 1000 | Not Reported | [2] |

| Leaf Extracts | Fusarium oxysporum, Fusarium solani, Phytophthora capsici, Colletotrichum capsici, Sclerotinia sclerotiorum, Botrytis cinerea, Rhizoctonia solani | 500 - 4000 | Not Reported | [2] |

Experimental Protocols

Detailed experimental protocols for assessing the antifungal properties of this compound are not available due to the absence of specific studies. However, standard methodologies are employed for evaluating the antifungal activity of natural products. A general workflow for such an investigation is outlined below.

General Workflow for Antifungal Susceptibility Testing

A typical protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method would involve:

-

Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium. The inoculum is then prepared by suspending fungal colonies in a sterile saline solution and adjusting the turbidity to a standardized concentration (e.g., 0.5 McFarland standard).

-

Preparation of Compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a liquid growth medium (e.g., RPMI-1640) in 96-well microtiter plates.

-

Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate. The plates are then incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control.

To determine the Minimum Fungicidal Concentration (MFC), an aliquot from the wells showing no visible growth in the MIC assay is subcultured onto an agar medium without the compound. The MFC is the lowest concentration that results in no fungal growth on the subculture plates.

Mechanism of Action and Signaling Pathways

There is currently no published research detailing the specific mechanism of action or the signaling pathways affected by this compound in fungal cells.

For other diterpenoids from M. glyptostroboides, such as taxodone, a proposed mechanism of action involves the disruption of fungal membrane integrity.[1] This is often investigated by measuring the release of intracellular components, such as nucleic acids and proteins, which absorb light at 260 nm.

General antifungal mechanisms of natural products often involve:

-

Disruption of the cell membrane or cell wall integrity.

-

Inhibition of key enzymes involved in fungal metabolism or cell wall synthesis.

-

Interference with fungal DNA replication or protein synthesis.

-

Induction of oxidative stress.

Putative Antifungal Mechanism of Action

Conclusion and Future Directions

While this compound belongs to a class of compounds from a plant species with known antifungal activity, there is a significant gap in the scientific literature regarding its specific antifungal properties. To establish the potential of this compound as an antifungal agent, future research should focus on:

-

In vitro antifungal screening: Testing pure this compound against a panel of clinically relevant and phytopathogenic fungi to determine its MIC and MFC values.

-

Mechanism of action studies: Investigating how this compound affects fungal cells, including studies on membrane permeability, cell wall integrity, and potential enzymatic inhibition.

-

In vivo efficacy: Evaluating the effectiveness of this compound in animal models of fungal infections.

-

Toxicology studies: Assessing the safety profile of this compound.

The information presented here underscores the need for further investigation into the bioactivities of this natural product. For researchers in drug discovery, this compound represents an unexplored compound from a promising natural source that warrants detailed study.

References

Neuroprotective Compounds from Metasequoia glyptostroboides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metasequoia glyptostroboides, a deciduous conifer once thought to be extinct, has emerged as a source of novel bioactive compounds with significant therapeutic potential.[1] Extracts from this "living fossil" have demonstrated a range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[2][3][4] Of particular interest to the neuroscience community is the growing body of evidence supporting the neuroprotective properties of its constituents. This technical guide provides an in-depth overview of the key neuroprotective compounds isolated from M. glyptostroboides, their mechanisms of action, and the experimental data supporting their potential in the development of therapies for neurodegenerative diseases such as Alzheimer's disease.

Key Bioactive Compounds and their Neuroprotective Effects

Research has led to the isolation and characterization of several compounds from M. glyptostroboides with notable neuroprotective activity. These fall into two main classes: diterpenoids, primarily found in the fruits, and flavonoids and other phenolics, abundant in the leaves.

Diterpenoids from M. glyptostroboides Fruits

A study on the ethanolic extract of M. glyptostroboides fruits identified five diterpenoids with significant anti-amyloidogenic properties: taxoquinone, sugiol, suginal, sandaracopimarinol, and sandaracopimaradien-19-ol.[2][5] These compounds have been shown to inhibit the aggregation of beta-amyloid (Aβ) peptides and promote the disaggregation of pre-formed Aβ fibrils, key pathological hallmarks of Alzheimer's disease.[2][5] Furthermore, they protect neuronal cells from Aβ-induced toxicity.[2][5]

Phenolic Compounds from M. glyptostroboides Leaves

The leaf extracts of M. glyptostroboides are rich in various phenolic compounds, including rutin, quercitrin, myricetin, quercetin, kaempferol, gallic acid, epigallocatechin, epigallocatechin gallate, caffeic acid, and epicatechin gallate.[6][7] These extracts have demonstrated potent antioxidant and neuroprotective effects against oxidative stress, a major contributor to neuronal damage in neurodegenerative disorders.[6][7] They effectively inhibit hydrogen peroxide-induced lipid peroxidation in neuronal PC12 cells by reducing the accumulation of intracellular reactive oxygen species (ROS).[6][7]

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data from key studies on the neuroprotective effects of compounds and extracts from M. glyptostroboides.

Table 1: Inhibition of Beta-Amyloid (Aβ) Aggregation by Diterpenoids from M. glyptostroboides Fruits [2]

| Compound | Concentration (µg/mL) | Aβ Aggregation (%) |

| Taxoquinone | 100 | 47.9 |

| Sugiol | 100 | 66.8 |

| Suginal | 100 | 54.8 |

| Sandaracopimarinol | 100 | 26.9 |

| 4 | 37.4 | |

| Sandaracopimaradien-19-ol | 100 | 25.4 |

| 4 | 43.9 |

Table 2: Disaggregation of Pre-formed Beta-Amyloid (Aβ) Aggregates by Diterpenoids from M. glyptostroboides Fruits [5]

| Compound | Concentration (µg/mL) | Remaining Aβ Aggregates (%) |

| Taxoquinone | 100 | 60.2 |

| Sugiol | 100 | 75.3 |

| Suginal | 100 | 68.1 |

| Sandaracopimarinol | 100 | 45.2 |

| Sandaracopimaradien-19-ol | 100 | 42.8 |

Table 3: Neuroprotective Effect of M. glyptostroboides Leaf Extract on PC12 Cells against H₂O₂-Induced Cytotoxicity [6][7]

| Extract Concentration (µg/mL) | Cell Viability (%) |

| 0 (Control) | 100 |

| H₂O₂ (100 µM) | 52.3 |

| 10 + H₂O₂ | 65.8 |

| 25 + H₂O₂ | 78.4 |

| 50 + H₂O₂ | 89.2 |

| 100 + H₂O₂ | 95.1 |

Experimental Protocols

Thioflavin T (ThT) Assay for Aβ Aggregation and Disaggregation

This assay is used to quantify the formation and inhibition of Aβ fibrils.

-

Preparation of Aβ₁₋₄₂: Synthetic Aβ₁₋₄₂ peptide is dissolved in hexafluoroisopropanol (HFIP) and incubated to obtain a seedless solution. The HFIP is then evaporated, and the resulting peptide film is stored. For aggregation assays, the film is dissolved in dimethyl sulfoxide (B87167) (DMSO) and diluted with phosphate-buffered saline (PBS).

-

Aggregation Assay: Aβ₁₋₄₂ solution is mixed with the test compounds at various concentrations. The mixture is incubated at 37°C with constant agitation to promote fibril formation.

-

Disaggregation Assay: Pre-aggregated Aβ₁₋₄₂ fibrils are incubated with the test compounds.

-

Quantification: At specified time points, an aliquot of the reaction mixture is added to a solution of Thioflavin T in glycine-NaOH buffer. The fluorescence intensity is measured at an excitation wavelength of 450 nm and an emission wavelength of 485 nm. A decrease in fluorescence compared to the control (Aβ alone) indicates inhibition of aggregation or promotion of disaggregation.

MTT Assay for Cell Viability

This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability.

-

Cell Culture: PC12 cells, a rat pheochromocytoma cell line commonly used in neuroscience research, are cultured in appropriate media.

-

Treatment: Cells are seeded in 96-well plates and treated with Aβ aggregates in the presence or absence of the test compounds for a specified period.

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated.

-

Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals produced by viable cells.

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. Increased absorbance correlates with higher cell viability.

DCF-DA Assay for Intracellular ROS

This assay measures the levels of reactive oxygen species within cells.

-

Cell Culture and Treatment: PC12 cells are cultured and pre-treated with the M. glyptostroboides leaf extract for a specified time, followed by exposure to an oxidative stressor like hydrogen peroxide (H₂O₂).

-

DCF-DA Staining: The cells are then incubated with 2',7'-dichlorofluorescin diacetate (DCF-DA). DCF-DA is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent 2',7'-dichlorofluorescin (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. A decrease in fluorescence in extract-treated cells compared to H₂O₂-only treated cells indicates a reduction in intracellular ROS.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of compounds from M. glyptostroboides are attributed to two primary mechanisms: anti-amyloidogenesis and antioxidant activity.

Anti-Amyloidogenic Pathway

The diterpenoids from M. glyptostroboides fruits directly interfere with the aggregation cascade of Aβ peptides. This is a critical therapeutic target in Alzheimer's disease, as Aβ oligomers and fibrils are neurotoxic.

Caption: Anti-amyloidogenic mechanism of Metasequoia diterpenoids.

Antioxidant Pathway

The phenolic compounds from the leaves of M. glyptostroboides exhibit potent antioxidant activity, protecting neurons from oxidative damage.

Caption: Antioxidant mechanism of Metasequoia leaf phenolics.

Conclusion and Future Directions

The compounds isolated from Metasequoia glyptostroboides present promising avenues for the development of novel neuroprotective therapies. The diterpenoids' ability to target the amyloid cascade and the phenolics' capacity to combat oxidative stress address two key pathological processes in neurodegenerative diseases. The data presented herein provides a strong rationale for further investigation. Future research should focus on:

-

In vivo efficacy studies: Evaluating the neuroprotective effects of these compounds in animal models of Alzheimer's and other neurodegenerative diseases.

-

Pharmacokinetic and safety profiles: Determining the absorption, distribution, metabolism, excretion, and toxicity of the most potent compounds.

-

Structure-activity relationship studies: Synthesizing and testing analogues of the lead compounds to optimize their neuroprotective activity and drug-like properties.

-

Elucidation of further mechanisms: Investigating other potential neuroprotective pathways, such as anti-inflammatory or neurotrophic effects.

The "living fossil" Metasequoia glyptostroboides may hold the key to unlocking new treatments for some of the most challenging neurological disorders of our time.

References

- 1. Growing with dinosaurs: natural products from the Cretaceous relict Metasequoia glyptostroboides Hu & Cheng—a molecular reservoir from the ancient world with potential in modern medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Amyloidogenic Effects of Metasequoia glyptostroboides Fruits and Its Active Constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Anti-Amyloidogenic Effects of Metasequoia glyptostroboides Fruits and Its Active Constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Anticancer Activity of Compounds from Metasequoia glyptostroboides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metasequoia glyptostroboides, the dawn redwood, is a unique deciduous conifer that has garnered significant interest in phytochemical research. This technical guide provides an in-depth overview of the anticancer activities of compounds and extracts derived from this "living fossil." We consolidate quantitative data on the cytotoxic effects of these natural products against various cancer cell lines, detail the experimental methodologies used for their evaluation, and illustrate the key signaling pathways involved in their mechanism of action. This document is intended to serve as a comprehensive resource for researchers in oncology and drug discovery, facilitating further investigation into the therapeutic potential of Metasequoia glyptostroboides constituents.

Introduction